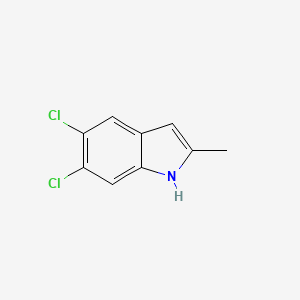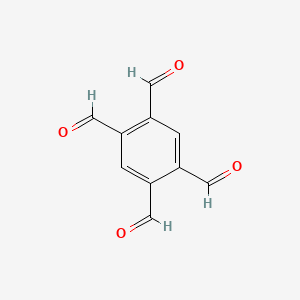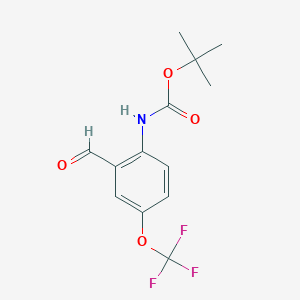
5,6-dichloro-2-methyl-1H-indole
Overview
Description
5,6-Dichloro-2-methyl-1H-indole is a trisubstituted indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods exist for the synthesis of indole derivatives, including classical named reactions such as the Fischer indole synthesis, Bartoli indole synthesis, and the Madelung indole synthesis . For 5,6-dichloro-2-methyl-1H-indole, a common synthetic route involves the cyclization of appropriate precursors under acidic conditions. For instance, the Fischer indole synthesis can be employed using hydrazines and ketones as starting materials .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired indole derivative .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The indole nucleus can be oxidized or reduced under specific conditions to form various derivatives.
Nucleophilic substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield polyhalogenated indoles, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
5,6-Dichloro-2-methyl-1H-indole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-methyl-1H-indole involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can inhibit kinases or interact with DNA, affecting cellular processes . The exact mechanism depends on the specific biological context and the derivative .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methyl-1H-indole: Another trisubstituted indole with similar chemical properties.
5,6-Dichloro-1H-indole-2-carboxylic acid: A related compound with a carboxylic acid group at the 2-position.
Ethyl 4,6-dichloroindole-2-carboxylate: An ester derivative of 4,6-dichloroindole.
Uniqueness
5,6-Dichloro-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 5 and 6 positions and a methyl group at the 2 position can affect its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
5,6-dichloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSALGAUZGCWFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467599 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479422-03-2 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol](/img/structure/B1339055.png)
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)





